molecular formula C13H17NO4S B2878866 3-[(3-Methylpiperidin-1-yl)sulfonyl]benzoic acid CAS No. 603118-20-3

3-[(3-Methylpiperidin-1-yl)sulfonyl]benzoic acid

Cat. No.: B2878866
CAS No.: 603118-20-3
M. Wt: 283.34
InChI Key: OGTFNSKWZVXMCO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Methylpiperidin-1-yl)sulfonyl]benzoic acid typically involves the reaction of 3-methylpiperidine with benzoic acid derivatives under specific conditions. The reaction is usually carried out in the presence of a sulfonylating agent, such as sulfonyl chloride, and a base, such as triethylamine, to facilitate the formation of the sulfonyl group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Methylpiperidin-1-yl)sulfonyl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-[(3-Methylpiperidin-1-yl)sulfonyl]benzoic acid is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[(3-Methylpiperidin-1-yl)sulfonyl]benzoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their function. This makes it a valuable tool in biochemical research for studying protein function and interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a piperidine ring and a sulfonyl group attached to a benzoic acid moiety. This structure imparts unique chemical properties, making it valuable in specific research applications .

Properties

IUPAC Name

3-(3-methylpiperidin-1-yl)sulfonylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4S/c1-10-4-3-7-14(9-10)19(17,18)12-6-2-5-11(8-12)13(15)16/h2,5-6,8,10H,3-4,7,9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGTFNSKWZVXMCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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